3-Oxetyl tosylate
CAS No.:
Cat. No.: VC14127377
Molecular Formula: C10H10O4S
Molecular Weight: 226.25 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C10H10O4S |
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Molecular Weight | 226.25 g/mol |
IUPAC Name | 2H-oxet-3-yl 4-methylbenzenesulfonate |
Standard InChI | InChI=1S/C10H10O4S/c1-8-2-4-10(5-3-8)15(11,12)14-9-6-13-7-9/h2-6H,7H2,1H3 |
Standard InChI Key | FNNVUAVMEYVQTE-UHFFFAOYSA-N |
Canonical SMILES | CC1=CC=C(C=C1)S(=O)(=O)OC2=COC2 |
Introduction
Chemical Identity and Structural Characteristics
3-Oxetyl tosylate (systematic name: 3-((4-methylphenyl)sulfonyloxy)oxetane) is a derivative of hydroxyoxetane where the hydroxyl group is replaced by a tosyl (p-toluenesulfonyl) moiety. Its molecular formula is , with a molecular weight of 244.26 g/mol. The compound’s structure comprises a four-membered oxetane ring with a sulfonate ester group at the 3-position, conferring both steric strain and electrophilic reactivity .
The oxetane ring’s strain (approximately 25–30 kcal/mol) enhances its susceptibility to ring-opening reactions, while the tosyl group acts as an effective leaving group in nucleophilic substitutions. This combination makes 3-oxetyl tosylate a versatile precursor for synthesizing substituted oxetanes and polymers .
Synthesis and Optimization
Reaction Mechanism and Methodology
The synthesis of 3-oxetyl tosylate involves the tosylation of 3-hydroxyoxetane using tosyl chloride () under basic conditions. The reaction proceeds via a two-step mechanism:
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Deprotonation: The hydroxyl group of 3-hydroxyoxetane is deprotonated by a base (e.g., NaOH), forming an oxetane oxide intermediate.
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Nucleophilic Attack: Tosyl chloride reacts with the oxetane oxide, displacing chloride and forming the tosylate ester .
The general reaction is represented as:
Table 1: Standard Synthesis Conditions
Industrial-Scale Production
While laboratory-scale synthesis is well-documented, industrial production requires optimization for cost and safety. Key considerations include:
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Recycling Solvents: Benzene or hexane used in recrystallization can be recovered via distillation.
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Waste Management: Neutralization of HCl byproducts with calcium carbonate minimizes environmental impact .
Physicochemical Properties
3-Oxetyl tosylate is a white crystalline solid with a melting point of 88.5–89.0°C. Its solubility profile includes:
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High solubility in aromatic hydrocarbons (e.g., benzene, toluene).
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Moderate solubility in polar aprotic solvents (e.g., dimethylformamide).
Stability studies indicate that the compound decomposes under prolonged exposure to strong acids (>2 M HCl) or bases (>1 M NaOH), releasing sulfur trioxide and regenerating 3-hydroxyoxetane.
Applications in Organic Synthesis
Preparation of Halooxetanes
3-Oxetyl tosylate reacts with alkali metal halides (e.g., KI, LiBr) in polyalkylene glycol solvents to yield halooxetanes. For example:
Table 2: Halooxetane Synthesis Examples
Halooxetane | Reagent | Temperature (°C) | Yield (%) |
---|---|---|---|
3-Iodooxetane | KI | 120–150 | 85 |
3-Bromooxetane | LiBr | 100–130 | 78 |
3-Chlorooxetane | NaCl | 80–110 | 65 |
Polymerization with Butadiene Monoxide
Halooxetanes derived from 3-oxetyl tosylate copolymerize with butadiene monoxide to form polyethers. These polymers exhibit high thermal stability () and are explored as engineering plastics or electrolyte membranes .
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